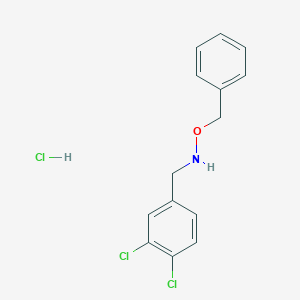

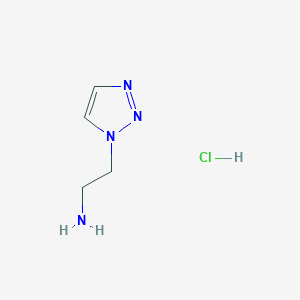

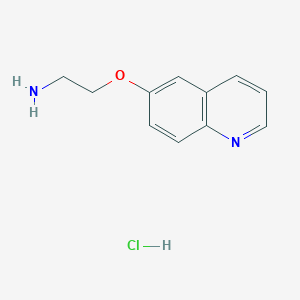

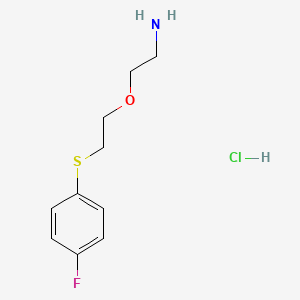

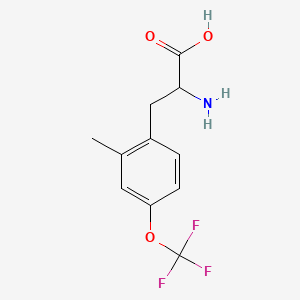

![molecular formula C9H8ClN3O3 B1405258 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride CAS No. 1820666-53-2](/img/structure/B1405258.png)

2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride

Vue d'ensemble

Description

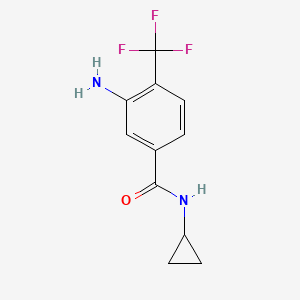

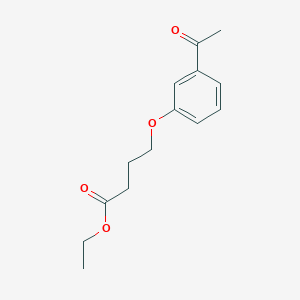

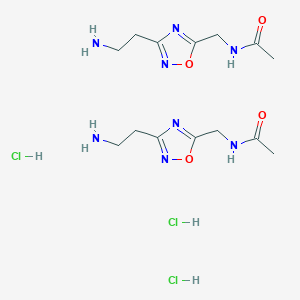

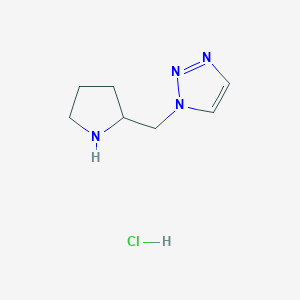

2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride is a heterocyclic compound that belongs to the pyrido[2,3-d]pyrimidine family. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its unique structure, which includes a pyrido[2,3-d]pyrimidine core, makes it a valuable target for synthetic chemists.

Mécanisme D'action

Target of Action

Similar compounds, pyrido[2,3-d]pyrimidines, are known to inhibitdihydrofolate reductase (DHFR) , mTOR kinase , and cyclin-dependent kinases (CDKs) . These targets play crucial roles in cell division and growth, making them potential targets for anti-tumor, antibacterial, and antifungal activities .

Mode of Action

Inhibition of these enzymes can lead to the disruption of cell division and growth, potentially explaining the observed anti-tumor, antibacterial, and antifungal activities .

Biochemical Pathways

The compound likely affects the biochemical pathways associated with its targets. For instance, inhibition of DHFR can disrupt the folate pathway, which is essential for DNA synthesis and cell division . Similarly, inhibition of mTOR kinase can affect the mTOR signaling pathway, which regulates cell growth and metabolism . Lastly, inhibition of CDKs can disrupt the cell cycle, leading to cell growth arrest .

Result of Action

The result of the compound’s action is likely related to its inhibitory effects on its targets. By inhibiting DHFR, mTOR kinase, and CDKs, the compound can disrupt cell division and growth, leading to potential anti-tumor, antibacterial, and antifungal effects .

Analyse Biochimique

Biochemical Properties

2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including dihydrofolate reductase (DHFR) and mTOR kinase . The interaction with DHFR inhibits the enzyme’s activity, leading to a decrease in the synthesis of tetrahydrofolate, a cofactor essential for DNA synthesis and repair . Additionally, the compound’s interaction with mTOR kinase inhibits cell growth and proliferation by blocking the mTOR signaling pathway .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . The compound has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis . It also affects gene expression by downregulating the expression of genes involved in cell growth and survival .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of DHFR, inhibiting its activity and leading to a decrease in tetrahydrofolate levels . This inhibition disrupts DNA synthesis and repair, ultimately leading to cell death . The compound also inhibits mTOR kinase by binding to its active site, blocking the mTOR signaling pathway and preventing cell growth and proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of cell growth and proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits cell growth and proliferation without causing significant toxicity . At high doses, the compound can cause adverse effects, including toxicity and damage to healthy tissues . Threshold effects have been observed, where the compound’s efficacy plateaus at higher doses .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as DHFR and mTOR kinase, affecting metabolic flux and metabolite levels . The compound’s inhibition of DHFR disrupts the folate cycle, leading to a decrease in tetrahydrofolate levels and affecting DNA synthesis and repair . Additionally, the inhibition of mTOR kinase affects cellular metabolism by blocking the mTOR signaling pathway .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . The compound’s localization and accumulation within cells are influenced by these interactions, affecting its overall efficacy .

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localizations enhance the compound’s ability to interact with its target enzymes and proteins, increasing its efficacy .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride typically involves multi-step reactions starting from readily available precursors. One common method involves the Knoevenagel-Michael cyclocondensation of barbituric acid, malononitrile, and arylaldehyde derivatives . This reaction is carried out in aqueous ethanol at room temperature, using photo-excited state functions generated from Na2 eosin Y as direct hydrogen atom transfer (HAT) catalysts under visible light-mediated conditions .

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized to ensure high yields, energy efficiency, and operational simplicity. The use of non-metallic organic dyes like Na2 eosin Y is advantageous due to their affordability and ecological benefits . The reaction can be scaled up to gram quantities, indicating its potential for industrial application .

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

Reduction: Reduction reactions can convert it into reduced forms, which may have different properties and applications.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted pyrido[2,3-d]pyrimidine compounds.

Applications De Recherche Scientifique

2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of various diseases.

Industry: Its properties make it useful in the development of new materials with specific characteristics.

Comparaison Avec Des Composés Similaires

Similar Compounds

Pyrido[2,3-d]pyrimidine derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their properties and applications.

Pyrano[2,3-d]pyrimidine scaffolds:

Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones: These compounds are known for their antimicrobial properties and are structurally related to 2-(4-oxopyrido[2,3-d]pyrimidin-3(4H)-yl)acetic acid hydrochloride.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of the acetic acid moiety. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Propriétés

IUPAC Name |

2-(4-oxopyrido[2,3-d]pyrimidin-3-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O3.ClH/c13-7(14)4-12-5-11-8-6(9(12)15)2-1-3-10-8;/h1-3,5H,4H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHRSJFRTJZSNQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C1)N=CN(C2=O)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-Phenylphenoxy)methyl]benzoic acid](/img/structure/B1405176.png)